molecular formula C6H8N2O2 B3021019 5-Ethoxy-4-pyrimidinol CAS No. 66699-23-8

5-Ethoxy-4-pyrimidinol

Cat. No.: B3021019
CAS No.: 66699-23-8
M. Wt: 140.14 g/mol
InChI Key: UHKRHNIGJXUSMF-UHFFFAOYSA-N
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Description

5-Ethoxy-4-pyrimidinol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antagonistic Activity

A study explored the synthesis and structure-activity relationships of derivatives including 5-Ethoxy-4-pyrimidinol. They found that modifications to ET(A/B) mixed type compounds led to a dramatic increase in affinity for the ET(A) receptor. This discovery suggests potential applications in developing antagonists with high affinity and selectivity for certain receptors (Morimoto et al., 2001).

2. Antiviral Activity

Research involving this compound derivatives demonstrated notable antiviral activity, particularly against retroviruses. The study indicated the potential of these compounds in developing treatments for viral infections (Hocková et al., 2003).

3. Radical Scavenging Ability

A study focused on the radical-scavenging ability of 5-pyrimidinols, including this compound. The research found that these compounds are potentially effective hydrogen-atom donors to free radicals, highlighting their utility in designing novel air-stable radical scavengers and antioxidants (Valgimigli et al., 2003).

4. Corrosion Inhibition

A study on pyridopyrimidinone derivatives, related to this compound, assessed their potential as corrosion inhibitors for carbon steel. The findings suggest applications in protecting industrial materials against corrosion (Abdallah et al., 2018).

5. Antioxidant Properties

Research on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which include this compound, evaluated their antioxidant properties. The study indicates these compounds could be developed for their antioxidant activities, comparable to existing antioxidants (Rani et al., 2012).

6. Pharmacokinetic Modeling

A study involving this compound derivatives focused on understanding the pharmacokinetics of a specific phosphodiesterase-5 inhibitor. This research provides insights into the drug development process, particularly for substances metabolized by cytochrome P450 3A4 (Watson et al., 2011).

Future Directions

The future directions for research on 5-Ethoxy-4-pyrimidinol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities .

Mechanism of Action

Target of Action

The primary target of 5-Ethoxy-4-pyrimidinol is the cGMP-specific 3’,5’-cyclic phosphodiesterase . This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in many physiological processes.

Mode of Action

This compound interacts with its target enzyme by binding to the active site, potentially inhibiting the enzyme’s activity . This inhibition could lead to an increase in intracellular cGMP levels, influencing various cellular processes that are regulated by this secondary messenger.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and smooth muscle relaxation .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by cGMP. Potential effects could include changes in cell growth and survival, as well as alterations in smooth muscle tone .

Biochemical Analysis

Biochemical Properties

The 5-Ethoxy-4-pyrimidinol molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 amidine derivative(s), and 1 ether(s) (aliphatic)

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds such as 5-hydroxypyrimidine derivatives have been shown to affect tumor growth and survival in animal models . These compounds were found to influence cytokine profiles, suggesting a potential impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the compound contains multiple bonds and functional groups that could potentially interact with biomolecules

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the study of temporal effects is crucial in understanding the behavior of compounds in biological systems .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. The importance of studying dosage effects in animal models is well-recognized in biomedical research .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. It is part of the pyrimidine family, which plays a crucial role in various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Understanding the transport and distribution of compounds is crucial in the field of nanomedicine for effective anti-tumor therapy .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. The study of subcellular localization is crucial in understanding the function of compounds in cells .

Properties

IUPAC Name

5-ethoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKRHNIGJXUSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216844
Record name 4-Pyrimidinol, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66699-23-8
Record name 4-Pyrimidinol, 5-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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